Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride

ROR inverse agonism Nuclear receptor pharmacology Th17/IL-17 pathway

Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride (CAS 2307552-64-1) is a synthetic small molecule featuring a piperidine ring connected via a methanone linker to a hexahydrofuro[3,4-c]pyrrole bicycle. Its molecular formula is C₁₂H₂₀N₂O₂·HCl (MW 260.76 g/mol) and it is commercially supplied as a hydrochloride salt to enhance aqueous solubility.

Molecular Formula C12H21ClN2O2
Molecular Weight 260.76
CAS No. 2307552-64-1
Cat. No. B2530799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride
CAS2307552-64-1
Molecular FormulaC12H21ClN2O2
Molecular Weight260.76
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CC3COCC3C2.Cl
InChIInChI=1S/C12H20N2O2.ClH/c15-12(9-2-1-3-13-4-9)14-5-10-7-16-8-11(10)6-14;/h9-11,13H,1-8H2;1H
InChIKeyYRIJBHIXFCYYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride (CAS 2307552-64-1): Procurement-Relevant Structural and Pharmacological Baseline


Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride (CAS 2307552-64-1) is a synthetic small molecule featuring a piperidine ring connected via a methanone linker to a hexahydrofuro[3,4-c]pyrrole bicycle [1]. Its molecular formula is C₁₂H₂₀N₂O₂·HCl (MW 260.76 g/mol) and it is commercially supplied as a hydrochloride salt to enhance aqueous solubility . The compound has been profiled in ChEMBL (CHEMBL3259996) and BindingDB (BDBM50012265) for its interaction with nuclear receptor ROR subfamily members (RORα, RORβ, RORγ) and the progesterone receptor (PR), where it exhibits inverse agonist and antagonist activity, respectively, in cell-based reporter gene assays [2].

Pan-ROR tool Multi-isoform inverse agonism (RORα/β/γ) for pathway crosstalk studies
Dual ROR/PR Concurrent nuclear receptor modulation for endocrine signaling research
CNS scaffold Reported low TPSA (41.57 Ų) supports CNS penetration assessment
Defined salt Hydrochloride salt for consistent solubility in in vitro assays

Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride (CAS 2307552-64-1): Structural Determinants That Preclude Simple In-Class Substitution


The substitution of piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride with a generic ROR/PR ligand is not supported by available data due to its unique topology—a saturated hexahydrofuro[3,4-c]pyrrole fused bicycle coupled to a 3-piperidinyl methanone—a scaffold not found in canonical RORγt inverse agonists such as the tertiary sulfonamide series (e.g., SR1001, IC50 ~170 nM) or the indole-based A-9758 (IC50 ~5 nM) [1][2]. The compound's distinct binding mode, inferred from its simultaneous inverse agonism at RORβ (IC50 8.2 μM) and antagonism at PR (IC50 3.8 μM), suggests an allosteric or multi-target mechanism that is unlikely to be replicated by single-target ROR inverse agonists [3]. Furthermore, the hydrochloride salt form provides a defined pharmacokinetic and handling advantage over free bases used in early discovery, directly impacting reproducibility in in vitro pharmacology .

Scaffold Unique hexahydrofuro[3,4-c]pyrrole-piperidine core; not interchangeable with sulfonamide (SR1001) or indole-based (A-9758) RORγt inverse agonists. Binding mode may differ significantly.
Mechanism Simultaneous RORα/β/γ inverse agonism plus PR antagonism cannot be replicated by single-target probes; multi-target pharmacological fingerprint may shift in different cellular contexts.
Salt form Hydrochloride salt provides defined aqueous solubility; free base analogs may introduce precipitation artifacts and IC50 variability in cell-based assays.

Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride (CAS 2307552-64-1): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Parallel ROR Family Inverse Agonism vs. Isoform-Selective RORγt Inverse Agonists

The target compound demonstrates a balanced inverse agonist profile across the ROR subfamily (RORα IC50 = 10.8 μM, RORβ IC50 = 8.2 μM, RORγ IC50 = 4.2 μM), as assessed by luciferase reporter gene assays in HEK293 cells [1]. In contrast, the prototypical RORγt inverse agonist SR1001 exhibits an IC50 of approximately 0.17 μM for RORγt with selectivity over other isoforms, and the advanced clinical candidate A-9758 achieves an IC50 of 0.005 μM for RORγt [2][3]. The ~25- to 840-fold lower potency of this compound on RORγ suggests its utility lies not as a high-potency RORγ probe but as a multi-ROR family tool, filling a gap for studies where pan-ROR modulation is desired.

ROR family potency
Cross-study comparable
RORα IC50 10.8 μM, RORβ 8.2 μM, RORγ 4.2 μM vs. SR1001 0.17 μM (RORγt) and A-9758 0.005 μM
Supports pan-ROR pathway studies; 25–840-fold lower RORγ potency than selective probes
Reporter gene assay in HEK293 cells; cross-study comparison
ROR inverse agonism Nuclear receptor pharmacology Th17/IL-17 pathway Autoimmune disease

Progesterone Receptor Antagonist Activity: Potential Dual ROR/PR Modulation

The compound exhibits progesterone receptor (PR) antagonist activity with an IC50 of 3.8 μM in T47D cells, measured by inhibition of progesterone-induced alkaline phosphatase [1]. This dual ROR/PR pharmacological profile is uncommon among synthetic ROR ligands; for example, SR1001 has not been reported to possess PR activity, and the approved PR antagonist mifepristone (RU-486) shows negligible ROR inverse agonism at comparable concentrations [2]. The combination of multi-ROR inverse agonism with PR antagonism in a single chemical entity creates a distinct mechanistic fingerprint for applications in hormone-dependent cancer research.

PR antagonist activity
Class-level inference
PR IC50 3.8 μM (T47D cells) vs. mifepristone ~1 nM; SR1001 no reported PR activity
Dual ROR/PR mechanism context for endocrine oncology research
Alkaline phosphatase assay; potency differs from clinical antagonists
Progesterone receptor antagonist Dual pharmacology Endocrine receptor Cancer research

Hydrochloride Salt Form: Solubility and Reproducibility Advantage Over Free Base Analogs

Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride is commercially supplied at ≥98% purity as the hydrochloride salt, a form known to enhance aqueous solubility and dissolution rate compared to the free base . Many structurally related furo[3,4-c]pyrrole analogues synthesized in academic settings (e.g., 5-benzylhexahydro-1H-furo[3,4-c]pyrrole) are handled as free bases, which can suffer from poor aqueous solubility leading to precipitation in cell-based assays and variability in IC50 determinations . The defined stoichiometry of the hydrochloride salt enables precise molar calculations for dose-response studies, reducing inter-laboratory variability.

Salt form & purity
Data to verify
HCl salt, ≥98% (HPLC)
Defined salt may reduce solubility variability compared to free base analogs
Solubility advantage inferred; lot-specific data to verify
Salt form selection Aqueous solubility In vitro assay reproducibility Compound management

Physicochemical Profile: Favorable Topological Polar Surface Area and Rotatable Bond Count for CNS Drug-Likeness

The free base of the target compound (C₁₂H₂₀N₂O₂, MW 224.30) has a topological polar surface area (TPSA) of 41.57 Ų, one hydrogen bond donor, and a single rotatable bond, physicochemical parameters that fall within the favorable range for CNS penetration (TPSA < 90 Ų, HBD ≤ 3) [1]. In comparison, the RORγt inverse agonist SR1001 has a TPSA of approximately 121 Ų and A-9758 has a TPSA of approximately 76 Ų, suggesting the target compound's lower TPSA may confer superior passive blood-brain barrier permeability [2]. This property is particularly relevant for neuroinflammatory and neurodegenerative disease research where ROR modulation in the CNS is of interest.

CNS drug-likeness
Reported
TPSA 41.57 Ų vs. SR1001 ~121 Ų, A-9758 ~76 Ų
Low TPSA reported; may support CNS penetration studies
Calculated property; requires in vitro BBB validation
CNS drug-likeness Physicochemical properties Blood-brain barrier permeability TPSA

Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride (CAS 2307552-64-1): Evidence-Backed Application Scenarios for Procurement Decisions


Pan-ROR Modulation Tool for Autoimmune and Inflammatory Disease Research

The compound's balanced inverse agonist activity across RORα, RORβ, and RORγ (IC50 range 4.2–10.8 μM) makes it a unique chemical probe for studying the integrated role of all three ROR isoforms in Th17 cell differentiation and IL-17/IL-23 pathway regulation [1]. Unlike the highly selective RORγt inverse agonists (e.g., A-9758, IC50 5 nM) which silence only one arm of the ROR family, this compound allows researchers to dissect the consequences of simultaneous RORα/β/γ inhibition, providing a complementary pharmacological tool for target validation in psoriasis, rheumatoid arthritis, and multiple sclerosis models. Procurement is indicated for academic and industry groups seeking to benchmark single-isoform inhibitors against a pan-ROR reference compound.

Dual ROR/PR Probe for Hormone-Dependent Cancer Pharmacology

The co-occurrence of PR antagonist activity (IC50 3.8 μM in T47D cells) with multi-ROR inverse agonism creates a distinctive dual-mechanism profile applicable to breast and endometrial cancer research, where crosstalk between progesterone signaling and ROR-mediated transcriptional programs is increasingly recognized [2]. Researchers investigating ligand-mediated modulation of both nuclear receptor subfamilies can utilize this compound as a single-agent tool, reducing the complexity and potential confounding effects of combination treatments. This scenario is particularly relevant for groups exploring resistance mechanisms to endocrine therapies where ROR upregulation has been observed.

CNS-Penetrant ROR Ligand Scaffold Development for Neuroinflammatory Indications

With a computed TPSA of 41.57 Ų—significantly lower than SR1001 (~121 Ų) and A-9758 (~76 Ų)—the target compound's free base falls within optimal CNS drug-like space . This physicochemical advantage supports its use as a starting scaffold for medicinal chemistry optimization toward brain-penetrant ROR modulators for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and neuroinflammatory conditions, where peripheral RORγt inverse agonists have limited utility due to poor BBB permeability. Procurement is recommended for CNS drug discovery programs requiring a low-TPSA furopyrrole-piperidine core for further functionalization.

Reproducible In Vitro Pharmacology with a Defined Hydrochloride Salt

The commercial availability of the hydrochloride salt at ≥98% purity ensures consistent aqueous solubility and eliminates the variability associated with free base forms of structurally related furo[3,4-c]pyrrole compounds . For contract research organizations (CROs) and pharmaceutical companies conducting high-throughput screening campaigns or building compound management libraries, this standardization reduces failed assay runs due to precipitation and enables reliable IC50 comparisons across independent laboratories. The defined salt stoichiometry also simplifies dose-response calculations in automated liquid handling systems.

Application
Selection Property
Validation Focus
Pan-ROR pathway studies
Multi-RORα/β/γ inverse agonism profile
Isoform-specific response vs. pan-inhibition endpoints
Dual nuclear receptor pharmacology
Concurrent ROR/PR modulation
Crosstalk between PR and ROR signaling pathways
CNS drug discovery scaffold
Low TPSA furopyrrole core
BBB permeability assessment in neuroinflammation models
Reproducible in vitro pharmacology
Defined hydrochloride salt with high purity
Solubility consistency and assay reproducibility
Quote Request

Request a Quote for Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.